![molecular formula C5H9I B096553 Iodomethylcyclobutane CAS No. 16408-62-1](/img/structure/B96553.png)
Iodomethylcyclobutane
Overview
Description
Iodomethylcyclobutane is a chemical compound with the molecular formula C5H9I . It has a molecular weight of 196.03 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Iodomethylcyclobutane is1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
. This indicates the presence of 5 carbon atoms, 9 hydrogen atoms, and 1 iodine atom in the molecule. The exact 3D structure can be determined using techniques such as 3D electron diffraction or single-crystal X-ray diffraction . Physical And Chemical Properties Analysis
Iodomethylcyclobutane is a liquid . . The compound is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, density, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
(Iodomethyl)cyclobutane can be used in the [2+2] cycloaddition reactions, which is a primary and commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products .
Development of Bioactive Drug Molecules
Cyclobutane subunits, which can be synthesized from (Iodomethyl)cyclobutane, are prevalent in various drugs and drug prototypes. These structures exhibit diverse biological activities with potential medicinal value .
Design of Pharmaceuticals
Cyclobutane motifs, synthesized from (Iodomethyl)cyclobutane, serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Synthesis of Cyclobutane-Containing Molecules
Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed, where (Iodomethyl)cyclobutane can be used as a starting material .
Total Synthesis of Bioactive Compounds
(Iodomethyl)cyclobutane has been used in the total synthesis of bioactive compounds, where a four-membered ring represented the key intermediate .
Preparation of Organocatalysts
Cis-1,3-disubstituted cyclobutane derivatives, which can be prepared from (Iodomethyl)cyclobutane, have been used to prepare organocatalysts .
Production of Dendrimers and Cell Penetrating Peptides
(Iodomethyl)cyclobutane has been used in the production of dendrimers and cell penetrating peptides .
Synthesis of Polyfunctional Chemical Platforms
(Iodomethyl)cyclobutane provides polyfunctional chemical platforms that are highly useful scaffolds for synthetic applications .
Safety and Hazards
Iodomethylcyclobutane is classified as a dangerous substance . It has hazard statements H226, H302, H315, H319, H335, indicating that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .
Relevant Papers Several papers related to the analysis of Iodomethylcyclobutane were found during the search . These papers cover various aspects such as synthesis, molecular structure, chemical reactions, and safety information. Further analysis of these papers could provide more detailed information about Iodomethylcyclobutane .
Mechanism of Action
Target of Action
(Iodomethyl)cyclobutane is primarily used as a synthetic intermediate in the production of various pharmaceuticals and natural products .
Mode of Action
The mode of action of (Iodomethyl)cyclobutane is primarily chemical rather than biological. It participates in [2+2] cycloaddition reactions, a type of chemical reaction where two alkenes combine to form a cyclobutane . This reaction is a fundamental step in the synthesis of many cyclobutane-containing natural products .
Biochemical Pathways
The cyclobutane-containing compounds that can be synthesized using (iodomethyl)cyclobutane are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Result of Action
The primary result of (Iodomethyl)cyclobutane’s action is the formation of cyclobutane rings in the synthesis of various natural products and pharmaceuticals . The specific molecular and cellular effects would depend on the particular cyclobutane-containing compound that is synthesized.
properties
IUPAC Name |
iodomethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQLLOJOKZLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376700 | |
Record name | (Iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)cyclobutane | |
CAS RN |
16408-62-1 | |
Record name | (Iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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